Boc-NH-PEG2-C2-amido-C4-acid
Description
Conceptual Framework of Linker Architectures in Molecular Probe Design
The choice of linker also influences several key parameters of the resulting molecule. These include:
Solubility and Aggregation: The linker can be designed to enhance the solubility of the conjugate, which is particularly important for hydrophobic drugs or proteins. precisepeg.com
Steric Hindrance: A linker of appropriate length and flexibility can minimize steric hindrance between the conjugated molecules, ensuring that each component retains its biological activity. precisepeg.com
Cleavability: Some applications require the linker to be stable, while others necessitate its cleavage under specific physiological conditions (e.g., in the presence of certain enzymes). axispharm.com This allows for the controlled release of a drug at its target site.
Polyethylene Glycol (PEG) Linkers: Strategic Advantages in Bioconjugation and Biological Studies
Polyethylene glycol (PEG) is a polymer of ethylene (B1197577) oxide and has become a favored component in linker technology due to its unique set of properties. The process of attaching PEG chains to molecules, known as PEGylation, offers several strategic advantages in bioconjugation and biological studies:
Enhanced Solubility: PEG is highly hydrophilic, and its incorporation into a linker can significantly improve the water solubility of the resulting conjugate. precisepeg.comaxispharm.combiochempeg.com
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response. precisepeg.comaxispharm.com
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a molecule, leading to reduced renal clearance and a longer circulation half-life in the body. purepeg.combroadpharm.com
Biocompatibility: PEG is generally considered non-toxic and biocompatible, making it suitable for in vivo applications. biochempeg.comcreativepegworks.com
PEG linkers can be monodisperse, meaning they have a precise and uniform molecular weight, or polydisperse, with a range of molecular weights. biochempeg.combroadpharm.com For applications requiring high precision and reproducibility, such as in the development of therapeutic drugs, monodisperse PEG linkers are often preferred. biochempeg.com
Overview of Boc-NH-PEG2-C2-amido-C4-acid: A Versatile Building Block in Chemical Biology Research
This compound is a heterobifunctional linker that incorporates a PEG unit. medchemexpress.comxcessbio.comadooq.com It is a valuable tool for researchers engaged in the synthesis of complex biomolecules and has found particular utility in the construction of PROTACs. medchemexpress.comxcessbio.comchemsrc.com PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to selectively degrade target proteins associated with disease. medchemexpress.comchemsrc.com
The structure of this compound is key to its versatility. It features two distinct functional ends, each with a specific role in bioconjugation reactions:
Boc-Protected Amine Group: One end of the linker contains an amine group that is protected by a tert-butyloxycarbonyl (Boc) group. biochempeg.combroadpharm.com The Boc group is a commonly used protecting group in organic synthesis because it is stable under many reaction conditions but can be easily removed under acidic conditions to reveal the free amine. biochempeg.com This allows for the sequential attachment of different molecules. The revealed amine can then be reacted with various functional groups, such as carboxylic acids, to form stable amide bonds.
Carboxylic Acid Group: The other end of the linker terminates in a carboxylic acid. broadpharm.com This group can be activated and reacted with a primary amine on a target molecule to form a stable amide bond.
The central part of the molecule consists of a short PEG chain (PEG2), which imparts the beneficial properties of PEGylation, and an amide bond that connects the PEG unit to the C4 acid chain. xcessbio.combiochempeg.com This carefully designed architecture provides researchers with a high degree of control over the assembly of their molecular constructs.
The table below summarizes the key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 1310327-20-8 | xcessbio.comadooq.comchemsrc.combiochempeg.comambeed.comchemscene.com |
| Molecular Formula | C17H32N2O7 | xcessbio.comadooq.comchemsrc.combiochempeg.comchemscene.com |
| Molecular Weight | 376.45 g/mol | medchemexpress.comxcessbio.comadooq.comchemsrc.combiochempeg.comchemscene.com |
| Appearance | Solid Powder | xcessbio.com |
| Purity | ≥95% or ≥98% (varies by supplier) | xcessbio.combiochempeg.comchemscene.com |
| Storage Conditions | Typically stored at -20°C | adooq.com |
The combination of a protected amine, a reactive carboxylic acid, and a hydrophilic PEG spacer makes this compound a highly adaptable building block for a wide range of applications in chemical biology, from the development of targeted therapeutics to the creation of novel diagnostic tools. biochempeg.com
Structure
2D Structure
Properties
Molecular Formula |
C17H32N2O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylamino]-6-oxohexanoic acid |
InChI |
InChI=1S/C17H32N2O7/c1-17(2,3)26-16(23)19-9-11-25-13-12-24-10-8-18-14(20)6-4-5-7-15(21)22/h4-13H2,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
InChI Key |
DNAOLRLMHJNXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Boc Nh Peg2 C2 Amido C4 Acid
General Synthetic Strategies for PEGylated Bifunctional Molecules in Organic Chemistry
The synthesis of PEGylated bifunctional molecules is a cornerstone of modern medicinal and materials chemistry, enabling the creation of complex architectures like antibody-drug conjugates and targeted drug delivery systems. chempep.comnih.govresearchgate.net General strategies focus on the controlled, stepwise construction of these linkers to ensure the presence of two distinct reactive functionalities.
A common approach involves the desymmetrization of a symmetrical PEG diol. nih.govmdpi.com One hydroxyl group is selectively modified or protected, allowing the other to be converted into a different functional group. For instance, monotosylation of a PEG diol is a key step that allows for the subsequent introduction of functionalities like azides, amines, or thiols by reacting the tosylated PEG with the appropriate nucleophile. mdpi.comresearchgate.netrsc.org
Another strategy is the stepwise, or iterative, synthesis where ethylene (B1197577) glycol units are added one by one. chempep.com This method, while more labor-intensive, allows for precise control over the PEG chain length, leading to monodisperse products. acs.org This can be achieved through various coupling methods, including Williamson ether synthesis, and often involves the use of protecting groups to control the direction of chain extension. acs.orgbeilstein-journals.org
Solid-phase synthesis offers an alternative, highly controllable method for building PEG chains on a resin support. chempep.com This technique allows for easy purification by simple filtration and washing after each reaction step, which is particularly advantageous for producing high-purity linkers. peptide.com
Specific Synthetic Routes for Boc-NH-PEG2-C2-amido-C4-acid
While a specific, dedicated synthesis for this compound is not extensively documented in publicly available literature, its structure suggests a logical synthetic pathway based on established organic chemistry principles. The synthesis would likely involve the coupling of three key building blocks: a Boc-protected amino-PEG derivative, an amino acid or a similar C2-amido component, and a C4 dicarboxylic acid derivative.
A plausible route could start with a commercially available or synthesized Boc-NH-PEG2-OH. This intermediate could then be reacted with a protected amino acid, for example, one where the carboxylic acid is activated (e.g., as an NHS ester) to form the amide bond. Subsequent deprotection of the amino acid's other functional group would be necessary.
Alternatively, the synthesis could proceed by first coupling the Boc-protected amino-PEG component to a C4 dicarboxylic acid derivative, such as a mono-activated glutaric acid. The remaining carboxylic acid group could then be activated and reacted with an amino-containing C2 component. The specific order of these coupling reactions would depend on the protecting group strategy and the reactivity of the intermediates.
The formation of the amide bond is a critical step and can be achieved using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like N-hydroxysuccinimide (NHS), or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). mdpi.comnih.gov
Strategies for Achieving Monodispersity and Purity in this compound Synthesis for Rigorous Research
For many advanced applications, particularly in pharmaceuticals and nanotechnology, the use of monodisperse PEG linkers is highly desirable, if not essential. rsc.org Polydispersity, or a mixture of PEG chains of varying lengths, can lead to products with heterogeneous properties and can complicate characterization and regulatory approval. acs.orgsigmaaldrich.com
Achieving high purity and monodispersity in the synthesis of a specific linker like this compound relies on both the synthetic strategy and the purification methods employed.
Synthetic Strategies for Monodispersity:
Stepwise Synthesis: As mentioned earlier, building the PEG chain in a stepwise manner is a primary strategy for ensuring a defined length. chempep.com This can involve iterative coupling of protected ethylene glycol units. acs.org
Use of Monodisperse Starting Materials: The synthesis should start with highly pure, monodisperse PEG precursors. The use of commercially available, well-characterized, short-chain PEG derivatives is crucial.
Purification Techniques: The purification of PEG derivatives can be challenging due to their physical properties. However, several techniques are effective for ensuring high purity:
Chromatography: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for separating PEG derivatives of different lengths and for removing impurities. rsc.orgsigmaaldrich.com Size-exclusion chromatography (SEC) can also be used to separate molecules based on their hydrodynamic volume. nih.govresearchgate.net
Crystallization and Precipitation: The unique solubility profile of PEGs—soluble in solvents like water and DCM but insoluble in others like diethyl ether and hexanes—can be exploited for purification through precipitation or crystallization. beilstein-journals.org
Dialysis and Membrane Filtration: For larger PEG derivatives or PEG-conjugated molecules, dialysis and membrane centrifugation can be effective for removing small molecule impurities and excess reagents. nih.govresearchgate.net
The purity of the final product is typically assessed using a combination of analytical techniques, including HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, to confirm the structure and determine the level of any impurities. rsc.orggoogle.com
Applications of Boc Nh Peg2 C2 Amido C4 Acid in Advanced Chemical Biology and Drug Discovery Research
Design and Development of Proteolysis Targeting Chimeras (PROTACs) Utilizing Boc-NH-PEG2-C2-amido-C4-acid
PROTACs are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. precisepeg.com These molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov this compound is a frequently utilized PEG-based linker for constructing these complex molecules. adooq.commedchemexpress.com The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for the subsequent ubiquitination and degradation of the target protein. nih.govchempep.com The linker is not merely a spacer but an active component that significantly influences the biological activity and physicochemical properties of the PROTAC. chempep.comnih.gov
Rational Linker Design Principles for PROTAC Efficacy in Experimental Systems
This compound exemplifies a linker building block that facilitates rational design. Its defined structure allows for systematic modifications in PROTAC construction. The most prevalent motifs used in PROTAC linkers are PEG and alkyl chains. nih.gov These are often chosen for their synthetic accessibility and the ease with which their length can be varied. nih.gov
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
| Alkyl-Based Linkers | Consist of saturated or unsaturated hydrocarbon chains. Often hydrophobic. precisepeg.com | Can be synthetically simple and stable. precisepeg.com Hydrophobicity may lead to poor water solubility, but this can be addressed by introducing polar groups. precisepeg.comnih.gov |
| PEG-Based Linkers | Composed of repeating ethylene (B1197577) glycol units. precisepeg.com They are hydrophilic and flexible. nih.govnih.gov | Enhances water solubility and compatibility with physiological environments. precisepeg.comnih.gov The flexibility can help stabilize the ternary complex through cooperative binding. nih.gov May have reduced metabolic stability compared to alkyl linkers. precisepeg.com |
The choice of linker attachment points on the two ligands is also a critical design principle. Altering the connection site can dramatically affect the geometry of the ternary complex and, consequently, the degradation efficiency. nih.gov The bifunctional nature of this compound, with its protected amine and carboxylic acid termini, allows for controlled, directional conjugation to the respective ligands, which is a cornerstone of rational PROTAC synthesis. broadpharm.com
Impact of PEG Linker Characteristics on PROTAC-Mediated Protein Degradation Studies
The specific characteristics of the PEG linker within a PROTAC have a profound influence on its ability to mediate protein degradation.
Length: The length of the linker is a critical determinant of PROTAC efficacy. nih.gov An optimal linker length allows for the proper orientation and interaction between the E3 ligase and the target protein, facilitating efficient ubiquitination. nih.gov Linkers that are too short may cause steric hindrance, preventing the formation of a productive ternary complex, while excessively long linkers might lead to unproductive binding or the "hook effect". nih.govresearchgate.net Studies have shown that even a single ethylene glycol unit difference can abolish the degradation of one target while preserving it for another, highlighting the importance of fine-tuning linker length for selectivity. nih.gov For instance, research on estrogen receptor-α targeting PROTACs found that a 16-atom linker was significantly more potent than longer versions, despite similar binding affinities. nih.govnih.gov
Flexibility: Flexible linkers, such as those based on PEG chains, are the most commonly used type in PROTACs. nih.gov This flexibility allows the PROTAC to adopt multiple conformations, which can be advantageous for accommodating the structural requirements of ternary complex formation. nih.gov The conformational adaptability provided by the PEG chain can contribute to stabilizing the key protein-protein interactions within the complex. nih.gov
This compound in Ligand-Linker Conjugation for Targeted Biological Systems
The chemical structure of this compound is specifically designed for stepwise and directional bioconjugation. It possesses two distinct reactive termini: a carboxylic acid and a Boc-protected amine. This dual functionality allows it to act as a bridge, covalently connecting two different molecules, such as an E3 ligase ligand and a target protein ligand in the synthesis of PROTACs. adooq.combroadpharm.com
The general strategy involves a two-step process:
The terminal carboxylic acid is activated (e.g., using EDC or HATU) and reacted with a primary amine on the first ligand to form a stable amide bond. broadpharm.com
The Boc protecting group is removed from the other end of the linker under mild acidic conditions, exposing a free amine. broadpharm.combiochempeg.com This newly available amine can then be coupled to a carboxylic acid on the second ligand, again forming an amide bond.
This controlled, sequential approach prevents unwanted side reactions and ensures the precise assembly of the final heterobifunctional molecule.
Strategies for Conjugation to E3 Ubiquitin Ligase Ligands in Research Probes
A variety of E3 ligases can be recruited by PROTACs, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most extensively used. nih.gov These E3 ligase ligands are typically small molecules derived from known binders like thalidomide (B1683933) (for CRBN) or VHL inhibitors. nih.govnih.gov Synthetic modifications are made to these ligands to introduce a chemical handle—often a carboxylic acid or an amine—that serves as an attachment point for the linker without disrupting binding to the E3 ligase. nih.gov
Conjugation Workflow:
| Step | Procedure | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1. Activation | The carboxylic acid terminus of this compound is activated. | Coupling agents such as EDC/NHS or HATU. | To create a reactive intermediate that will readily form an amide bond with an amine. |
| 2. Coupling to E3 Ligand | The activated linker is reacted with an amine-functionalized E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative). | Aprotic solvent (e.g., DMF). | To form a stable amide bond, creating the E3 ligase-linker conjugate. medchemexpress.com |
| 3. Deprotection | The Boc protecting group on the linker is removed. | Mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). | To expose the terminal amine on the linker, making it available for the next conjugation step. biochempeg.com |
This resulting E3 ligase-linker conjugate is a key intermediate, ready for coupling to the target protein ligand. medchemexpress.com
Conjugation to Target Protein Binding Motifs for Functional Assays
The final step in synthesizing the PROTAC is to conjugate the E3 ligase-linker intermediate to a ligand that binds the target protein of interest. This ligand, or "warhead," must also possess a suitable functional group for attachment, which is commonly a carboxylic acid.
The exposed amine on the E3 ligase-linker conjugate is coupled to the carboxylic acid of the target protein ligand. Similar to the first coupling step, this reaction typically involves activating the carboxylic acid on the warhead and then reacting it with the amine of the linker to complete the synthesis of the full PROTAC molecule. nih.gov This final amide bond formation yields the heterobifunctional degrader, capable of inducing the formation of the ternary complex required for targeted protein degradation. nih.gov
Broader Applications of this compound in Bioconjugation Research
While prominently used in PROTACs, the utility of this compound and similar PEG-based bifunctional linkers extends to other areas of bioconjugation. biochempeg.com The underlying principle of using a linker to connect two distinct molecular entities while improving properties like solubility is a common strategy in drug development and chemical biology. chempep.com
One major area of application is in the construction of Antibody-Drug Conjugates (ADCs). fujifilm.com ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. fujifilm.com The linker plays a crucial role in connecting the antibody to the drug and influences the ADC's stability, potency, and safety. fujifilm.com The hydrophilic properties of PEG linkers can be beneficial in this context, and the defined reactive handles of molecules like this compound allow for controlled conjugation to both the antibody and the payload.
Furthermore, PEG linkers are widely used to modify peptides and other biologics. researchgate.net This process, known as PEGylation, can enhance the therapeutic properties of these molecules by increasing their hydrodynamic size, which extends their circulation half-life by reducing renal clearance. chempep.com The improved water solubility and "stealth" properties conferred by the PEG chain can also decrease immunogenicity and reduce nonspecific protein adsorption. chempep.comresearchgate.net The versatile chemical handles of this compound make it a valuable tool for these diverse bioconjugation applications. biochempeg.com
Peptide and Protein Functionalization for Biochemical Investigations
The structure of this compound is well-suited for the precise modification of peptides and proteins, enabling detailed biochemical studies. The terminal carboxylic acid can be activated to react with primary amines on a peptide or protein, such as the N-terminus or the side chain of a lysine (B10760008) residue, to form a stable amide bond. The Boc-protected amine on the other end of the linker serves as a latent reactive site that can be deprotected under acidic conditions to introduce a new functional group. axispharm.comnih.gov
This dual functionality allows for a stepwise approach to biomolecule modification. For instance, a peptide can first be conjugated to the linker, and after purification, the Boc group can be removed to allow for the attachment of a second molecule, such as a fluorescent probe, a radioisotope, or another peptide. google.com The short PEG2 spacer enhances the water solubility of the resulting conjugate without significantly increasing its size, which is often desirable in maintaining the biological activity of the modified peptide or protein.
| Feature | Role in Peptide/Protein Functionalization |
| Boc-Protected Amine | Provides a temporary protecting group for a primary amine, allowing for controlled, sequential conjugation reactions. |
| PEG2 Spacer | Increases the hydrophilicity and aqueous solubility of the modified biomolecule. |
| Carboxylic Acid Terminus | Enables covalent attachment to primary amines on peptides and proteins through amide bond formation. |
Synthesis of Biocompatible Graft Copolymers and Advanced Materials for Biomedical Research
In the field of biomedical materials, this compound serves as a valuable building block for the synthesis of biocompatible graft copolymers. biochempeg.com Graft copolymers are branched polymers consisting of a main polymer chain (backbone) with one or more side chains (grafts) of a different chemical composition. The incorporation of PEG chains is a widely used strategy to enhance the biocompatibility of materials, as PEG is known to reduce protein adsorption and minimize immune responses. nih.govnih.gov
The synthesis of a graft copolymer using this linker could involve, for example, the initial polymerization of a backbone with reactive sites. The carboxylic acid of this compound can then be coupled to these sites. Following this, the Boc protecting group on the PEG grafts can be removed to expose the amine groups, which can then be used for further functionalization, such as the attachment of targeting ligands or therapeutic agents. This approach allows for the creation of advanced materials with tailored properties for applications in drug delivery, tissue engineering, and medical device coatings. biochempeg.com
Surface Modification and Coating Development for Research Platforms
The development of biocompatible and functionalized surfaces is crucial for a wide range of research platforms, from cell culture dishes to biosensors. This compound can be employed to modify surfaces to control their interactions with biological systems. For instance, a surface with available amine groups can be reacted with the carboxylic acid of the linker to create a PEGylated surface. researchgate.net
This PEG layer can serve multiple purposes. Firstly, it creates a hydrophilic surface that resists the non-specific adsorption of proteins and cells, which is often a critical step in reducing background noise in diagnostic assays and preventing fouling of biomedical implants. researchgate.netnih.gov Secondly, the Boc-protected amine at the terminus of the grafted PEG chain can be deprotected to provide a reactive handle for the covalent immobilization of specific biomolecules, such as enzymes, antibodies, or nucleic acids, to create a functional biosensor or a specific cell-capture surface. researchgate.net
| Application | Role of this compound |
| Biocompatible Coatings | Forms a hydrophilic PEG layer that reduces non-specific protein adsorption and enhances biocompatibility. researchgate.netnih.gov |
| Functionalized Surfaces | Provides a terminal amine (after deprotection) for the covalent attachment of specific biorecognition elements. |
| Controlled Immobilization | The Boc protecting group allows for the controlled, stepwise functionalization of the surface. |
Advanced Material Research Applications
The unique properties of this compound also lend themselves to the development of advanced materials, particularly in the realm of nanotechnology and experimental therapeutics.
Integration into Nanomaterials for Experimental Delivery Systems
Nanomaterials, such as liposomes, polymeric nanoparticles, and gold nanoparticles, are extensively investigated as carriers for targeted drug delivery. nih.gov The surface functionalization of these nanomaterials is critical to their performance in a biological environment. This compound can be used to PEGylate the surface of nanomaterials, which offers several advantages. The PEG layer can increase the circulation half-life of the nanoparticles by helping them evade recognition by the immune system.
Furthermore, the bifunctional nature of the linker allows for the attachment of targeting moieties. For example, the carboxylic acid can be used to anchor the linker to the nanoparticle surface. After deprotection of the Boc group, the resulting amine can be conjugated to a ligand that specifically binds to receptors on target cells, thereby enhancing the delivery of a therapeutic payload to the desired site of action. nih.govsemanticscholar.org
Contributions to New Materials Research in Biomedical Contexts
The versatility of this compound as a heterobifunctional linker contributes to the broader field of new materials research for biomedical applications. Its ability to connect different molecular entities with a hydrophilic spacer is a fundamental tool in the design of complex, multi-component systems. biochempeg.com This can include the development of hydrogels for 3D cell culture and tissue engineering, where the linker can be used to crosslink polymer chains and to immobilize growth factors or other signaling molecules.
Mechanistic Insights and Theoretical Modeling of Boc Nh Peg2 C2 Amido C4 Acid Based Conjugates
Biophysical Characterization of Linker-Mediated Interactions in Multi-Protein Complexes (e.g., PROTAC-Target-E3 Ligase Ternary Complexes)
The formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is a prerequisite for successful protein degradation. The linker plays a pivotal role in this process by influencing the thermodynamics and kinetics of ternary complex formation. Biophysical techniques are essential for characterizing these interactions and providing insights into the structure-activity relationships of PROTACs.
Several biophysical methods are employed to study the formation and stability of PROTAC-induced ternary complexes. These include:
Surface Plasmon Resonance (SPR): SPR is a powerful technique for measuring the kinetics (association and dissociation rates) and affinity of binding events in real-time. In the context of PROTACs, SPR can be used to determine the binding affinities of the PROTAC for both the target protein and the E3 ligase individually, as well as to characterize the formation and stability of the ternary complex. medchemexpress.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), enthalpy (ΔH), and entropy (ΔS). This information is crucial for understanding the driving forces behind ternary complex formation. medchemexpress.com
Biolayer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that can be used to study the kinetics of protein-ligand and protein-protein interactions. It offers a high-throughput platform for screening PROTAC linkers and optimizing ternary complex formation. medchemexpress.com
Research findings have demonstrated that the length and composition of the linker significantly impact the cooperativity of ternary complex formation. Cooperativity (α) is a measure of the influence of the binary binding of the PROTAC to one protein on its affinity for the other. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein, which is often a hallmark of efficient PROTACs. For instance, studies on the well-characterized PROTAC MZ1, which utilizes a PEG-based linker, have shown positive cooperativity in the formation of the Brd4-MZ1-VHL ternary complex. medchemexpress.com
The flexibility of PEG-based linkers like Boc-NH-PEG2-C2-amido-C4-acid allows the PROTAC to adopt multiple conformations, facilitating the optimal orientation of the target protein and the E3 ligase for efficient ubiquitination. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, the optimal linker length and rigidity are a key focus of PROTAC design.
| PROTAC System | Biophysical Technique | Parameter | Value | Reference |
|---|---|---|---|---|
| Brd4BD2-MZ1-VHL | SPR | KD (MZ1 to Brd4BD2) | 1 nM | medchemexpress.com |
| Brd4BD2-MZ1-VHL | ITC | KD (MZ1 to Brd4BD2) | 4 nM | medchemexpress.com |
| Brd4BD2-MZ1-VHL | SPR | KD (MZ1 to VHL) | 29 nM | medchemexpress.com |
| Brd4BD2-MZ1-VHL | ITC | KD (MZ1 to VHL) | 66 nM | medchemexpress.com |
| PPM1D-BRD-5110-CRBN | SPR | KD (BRD-5110 to PPM1D) | 1 nM | medchemexpress.com |
| PPM1D-BRD-5110-CRBN | SPR | KD (BRD-5110 to CRBN) | ~ 3 µM | medchemexpress.com |
Computational Approaches to Predict Conformation and Binding Dynamics of this compound Based Systems
Computational modeling plays a crucial role in understanding the conformational behavior of PROTACs and predicting their ability to induce the formation of stable ternary complexes. Given the flexibility of linkers like this compound, computational approaches are invaluable for exploring the vast conformational landscape and identifying productive binding modes.
Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the dynamic behavior of biomolecules at an atomic level. For PROTACs, MD simulations can provide insights into:
Linker Conformation: The simulations can reveal the preferred conformations of the linker in solution and when bound to the target protein and E3 ligase. This can help in understanding how the linker pre-organizes for binding and the extent of its flexibility within the ternary complex.
Ternary Complex Stability: By simulating the ternary complex over time, researchers can assess its stability and identify key protein-protein and protein-linker interactions that contribute to its formation.
Binding Dynamics: MD simulations can be used to study the process of ternary complex formation and dissociation, providing a more dynamic picture than static experimental structures.
Studies have shown that for PROTACs with flexible linkers, the linker itself can adopt various conformations, facilitating interactions between the two proteins across different surfaces. nih.gov Atomistic MD simulations have been used to illustrate how PROTAC-dependent protein dynamics can facilitate the arrangement of surface lysine (B10760008) residues on the target protein into the catalytic pocket of the E2/ubiquitin cascade for ubiquitination. nih.gov
Protein-Protein Docking: Docking algorithms can be used to predict the structure of the ternary complex by modeling the interaction between the target protein and the E3 ligase in the presence of the PROTAC. These methods can help in identifying potential binding interfaces and guiding the design of linkers that promote productive complex formation.
The combination of these computational approaches allows for a comprehensive in-silico assessment of PROTACs with linkers like this compound, aiding in the rational design of more effective protein degraders.
| PROTAC System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| CRBN-dBETx-BRD4BD1 | Atomistic Molecular Dynamics | Linker flexibility allows for different protein-protein interaction patterns. | nih.gov |
| CRBN-dBETx-BRD4BD1 | Molecular Dynamics | PROTAC-dependent protein dynamics facilitate the arrangement of surface lysine residues for ubiquitination. | nih.gov |
| VHL-MZ1-BRD4 | Steered Molecular Dynamics | Dissociation of the ternary complex follows a two-step pathway. | nih.gov |
Kinetic and Thermodynamic Parameters Governing Degradation Pathways in PROTAC Research
The PROTAC-mediated degradation pathway can be broken down into several key steps:
Binary Complex Formation: The PROTAC binds to either the target protein or the E3 ligase to form a binary complex.
Ternary Complex Formation: The binary complex then recruits the other protein to form the ternary complex.
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin to accessible lysine residues on the target protein.
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized and degraded by the proteasome.
PROTAC Recycling: The PROTAC is released and can participate in another round of degradation.
The efficiency of this cycle is not solely dependent on the binding affinities of the PROTAC to its target and the E3 ligase. Instead, it is often described as "event-driven," where the stability and lifetime of the ternary complex must be sufficient to allow for efficient ubiquitination.
Key Kinetic and Thermodynamic Parameters:
Ternary Complex Dissociation Constant (K D,ternary ): This parameter reflects the stability of the ternary complex. A lower K D,ternary indicates a more stable complex.
Residence Time of the Ternary Complex: The duration for which the ternary complex remains intact is crucial. It needs to be long enough for the ubiquitination machinery to act.
Rate of Ubiquitination (k ubiq ): This is the rate at which ubiquitin is transferred to the target protein within the ternary complex.
Rate of Degradation (k deg ): This is the rate at which the ubiquitinated target protein is degraded by the proteasome.
| Parameter | Description | Impact on Degradation |
|---|---|---|
| Ternary Complex Stability (Low KD,ternary) | The overall strength of the interaction between the PROTAC, target protein, and E3 ligase. | A more stable complex can lead to more efficient ubiquitination, but excessively high stability may hinder catalytic turnover. |
| Ternary Complex Dissociation Rate (koff) | The rate at which the ternary complex breaks apart. | A slower dissociation rate (longer residence time) provides a larger window for ubiquitination to occur. |
| Ubiquitination Rate (kubiq) | The rate of ubiquitin transfer to the target protein. | Directly influences the rate of marking the target for degradation. This is dependent on the geometry of the ternary complex. |
| PROTAC Turnover | The ability of the PROTAC to be released after inducing ubiquitination and engage new target molecules. | A higher turnover rate allows a single PROTAC molecule to induce the degradation of multiple target proteins, enhancing its catalytic efficiency. |
Future Perspectives and Emerging Research Avenues for Boc Nh Peg2 C2 Amido C4 Acid
Innovations in PROTAC Design and Applications Beyond Targeted Protein Degradation
The design of PROTACs is becoming increasingly sophisticated, moving beyond simple alkyl and PEG chains to more functional and responsive linkers. nih.govnih.gov While traditionally used to induce degradation, the core concept of bringing two proteins into proximity is being explored for other applications.
Future PROTAC designs may incorporate moieties that allow for conditional activation. For instance, photoswitchable linkers can control PROTAC activity with specific wavelengths of light, offering spatial and temporal control over protein degradation. explorationpub.com Similarly, the development of "CLIPTACs" (in-cell click-formed proteolysis targeting chimeras) involves linkers that facilitate the final assembly of the PROTAC inside the target cell, a strategy that could overcome cell permeability challenges. explorationpub.com The defined structure of Boc-NH-PEG2-C2-amido-C4-acid, with its distinct reactive ends, makes it an ideal starting scaffold for the synthesis of these more advanced, conditionally active PROTACs.
Beyond protein degradation, the bifunctional nature of linkers like this compound is critical for developing new therapeutic platforms. These include molecular glues that stabilize protein-protein interactions and specific bifunctional molecules for targeted covalent inhibition or targeted delivery of payloads other than E3 ligase ligands, such as imaging agents or molecular probes. The PEG component of the linker enhances the solubility and pharmacokinetic properties of these conjugates, which is a crucial aspect of drug development. axispharm.combiochempeg.com
Exploration of Novel Bioconjugation Chemistries and Orthogonal Functionalizations
The chemical structure of this compound is inherently suited for orthogonal synthesis, a cornerstone of modern bioconjugation. The term "orthogonal" refers to the ability to perform sequential chemical reactions on a molecule without the different functional groups interfering with each other. In this linker, the carboxylic acid can be selectively reacted (e.g., with an amine on a target-binding ligand to form an amide bond) while the Boc-protected amine remains inert. axispharm.combroadpharm.com Following this initial conjugation, the Boc protecting group can be removed under mild acidic conditions to expose the primary amine for a second, distinct chemical reaction. axispharm.combiochempeg.com
This sequential approach is fundamental for the controlled, stepwise assembly of PROTACs and other complex bioconjugates. biochempeg.com Future research is focused on expanding the toolkit of bioorthogonal reactions. While the native amine and carboxylic acid groups are typically used for amide bond formation, they can also serve as handles to introduce other reactive groups. For example, the carboxylic acid could be modified to attach an azide or an alkyne, enabling the use of highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov This allows for the creation of diverse molecular libraries with varied components attached to the linker scaffold. nih.gov
Table 1: Potential Bioconjugation Reactions for this compound Functional Groups
| Functional Group | After Boc-Deprotection (Amine) | Terminal Group (Carboxylic Acid) |
|---|---|---|
| Reactive Partner | Carboxylic Acids, NHS Esters, Aldehydes, Ketones | Amines, Alcohols, Hydrazines |
| Bond Formed | Amide, Imine (Schiff base), Carbamate | Amide, Ester, Hydrazone |
| Common Coupling Reagent | EDC/NHS, HATU, HOBt | EDC/NHS, DCC |
| Reaction Example | Amide bond formation with a warhead ligand | Amide bond formation with an E3 ligase ligand |
Development of High-Throughput Screening and Analytical Methodologies for Linker Optimization
The optimization of PROTAC efficacy is often an empirical process that relies heavily on synthesizing and testing large libraries of molecules with systematic variations in the linker. nih.gov The linker's length, composition, and attachment points can dramatically impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient degradation. explorationpub.comacs.org Building blocks like this compound are instrumental in this process, as they facilitate the rapid and modular assembly of diverse PROTAC libraries. biochempeg.combiochempeg.com
To accelerate the identification of optimal linkers, high-throughput screening (HTS) methodologies are critical. Traditional Western blotting is not suitable for screening large numbers of compounds. nih.gov Modern HTS techniques are being increasingly applied to the field of targeted protein degradation. These methods allow for the rapid assessment of protein degradation in a cellular context across hundreds or thousands of compounds.
Emerging analytical techniques are also providing deeper insights into the linker's role. Computational methods, including molecular dynamics simulations, are being used to model the conformational behavior of the linker and its impact on the stability of the ternary complex, moving the field away from purely empirical design strategies. nih.govacs.org Mass spectrometry-based proteomics offers a powerful and unbiased way to confirm target degradation and assess off-target effects with high accuracy and throughput. thermofisher.cn These advanced screening and analytical platforms are essential for optimizing PROTACs built with linkers like this compound to achieve the desired potency and selectivity. thermofisher.cn
Table 2: High-Throughput Methodologies for PROTAC Linker Optimization
| Methodology | Principle | Throughput | Key Advantages |
|---|---|---|---|
| TR-FRET | Time-Resolved Förster Resonance Energy Transfer immunoassay to quantify intracellular protein levels after cell lysis. | High | Homogeneous assay format, no wash steps required, highly sensitive. |
| High-Throughput Flow Cytometry (HTFC) | Detects changes in protein levels via fluorescently labeled antibodies or reporter proteins in multi-well plates. | Medium-High | Provides single-cell data, can assess multiple parameters simultaneously. |
| Dual-Reporter Systems | Cells express the target protein fused to a reporter (e.g., luciferase) with a second, stable fluorescent protein as an internal control. nih.gov | High | Allows for rapid, plate-based ratiometric measurement of protein degradation. nih.gov |
| Mass Spectrometry (MS)-Based Proteomics | Label-free quantification (LFQ) of the entire proteome to measure the degradation of the target protein and identify off-targets. thermofisher.cn | Medium-High | Unbiased, highly accurate, provides global proteome information. thermofisher.cn |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
